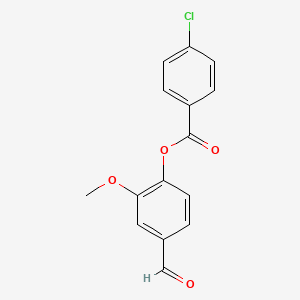

4-Formyl-2-methoxyphenyl 4-chlorobenzoate

Description

4-Formyl-2-methoxyphenyl 4-chlorobenzoate (ABMM-1) is a synthetic benzoate ester derivative characterized by a 4-chlorobenzoyl group attached to a 4-formyl-2-methoxyphenyl moiety. Its molecular formula is C₁₅H₁₁ClO₄, with a molecular weight of 290.70 g/mol and a melting point of 98–100°C . The compound exhibits distinct spectroscopic properties, including:

Structure

2D Structure

Propriétés

IUPAC Name |

(4-formyl-2-methoxyphenyl) 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO4/c1-19-14-8-10(9-17)2-7-13(14)20-15(18)11-3-5-12(16)6-4-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSSATZPNQQXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351120 | |

| Record name | 4-formyl-2-methoxyphenyl 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321726-57-2 | |

| Record name | Benzoic acid, 4-chloro-, 4-formyl-2-methoxyphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321726-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-formyl-2-methoxyphenyl 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-2-methoxyphenyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 4-formyl-2-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Formyl-2-methoxyphenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the benzoate moiety can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products

Oxidation: 4-Carboxy-2-methoxyphenyl 4-chlorobenzoate.

Reduction: 4-Hydroxymethyl-2-methoxyphenyl 4-chlorobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Formyl-2-methoxyphenyl 4-chlorobenzoate exhibits promising anti-inflammatory properties. Computational docking studies indicate that it binds effectively to the cyclooxygenase-2 (COX-2) enzyme, demonstrating a stronger binding energy compared to its parent compound, vanillin . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

In a study utilizing a carrageenan-induced paw edema model in rats, administration of this compound resulted in significant reduction of paw swelling compared to control groups, indicating its efficacy as an anti-inflammatory agent .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table: Antimicrobial Efficacy

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Antimicrobial | E. coli, S. aureus |

| Related Methoxyphenyl Derivative | Antifungal | C. albicans |

Materials Science

The compound's unique properties make it suitable for developing new materials with specific characteristics. Its role as an intermediate in organic synthesis allows for the creation of complex molecules used in polymers and coatings .

The biological activity of this compound is hypothesized to involve:

Mécanisme D'action

The mechanism of action of 4-formyl-2-methoxyphenyl 4-chlorobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, while the methoxy and chlorine substituents can influence the compound’s lipophilicity and binding affinity.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

Key analogs include derivatives with varying substituents on the benzoyl group (Table 1):

| Compound | Substituent (R) | Molecular Weight (g/mol) | Log P | Binding Energy (ΔG, kcal/mol) | Inhibition Constant (Ki, µM) |

|---|---|---|---|---|---|

| 4-Formyl-2-methoxyphenyl 4-chlorobenzoate (ABMM-1) | 4-Cl | 290.70 | 3.38 | -6.68 | 12.64 |

| 4-Formyl-2-methoxyphenyl 4-fluorobenzoate | 4-F | 274.24 | 3.29 | -7.40 | 3.77 |

| 4-Formyl-2-methoxyphenyl 4-trifluoromethylbenzoate | 4-CF₃ | 324.25 | 4.90 | -7.13 | 5.89 |

| 4-Formyl-2-methoxyphenyl benzoate | H | 256.25 | 2.75 | -7.70 | 5.12 |

Key Observations :

- ABMM-1 (Log P = 3.38) balances lipophilicity and solubility .

- Binding Affinity : The unsubstituted benzoate derivative exhibits the strongest COX-1 binding (ΔG = -7.70 kcal/mol), outperforming ABMM-1 (ΔG = -6.68 kcal/mol). The 4-F analog, however, shows a lower Ki (3.77 µM), indicating stronger inhibitory potency .

Activité Biologique

4-Formyl-2-methoxyphenyl 4-chlorobenzoate is an organic compound with significant potential in medicinal chemistry, particularly due to its structural modifications that enhance biological activity. This compound is a derivative of vanillin, characterized by the presence of a formyl group, a methoxy group, and a chlorine atom on the benzoate moiety. Its synthesis and biological properties have been the focus of various studies, indicating promising applications in anti-inflammatory and antimicrobial therapies.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Microwave Irradiation : This method has been reported to enhance yield and efficiency. For instance, using different power settings (120W, 200W, and 400W) yielded 89.09%, 72.78%, and 34.49% respectively .

- Traditional Methods : Involves esterification of 4-chlorobenzoic acid with 4-formyl-2-methoxyphenol using dehydrating agents and catalysts.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy and chlorine substituents influence the compound's reactivity and binding affinity. Notably, molecular docking studies have shown that this compound exhibits lower binding energy at COX-2 receptors (-8.18 kcal/mol) compared to its precursor vanillin (-4.96 kcal/mol), suggesting enhanced anti-inflammatory activity .

Anti-inflammatory Properties

Research indicates that this compound has significant anti-inflammatory potential. The compound was synthesized and evaluated for its ability to inhibit COX-2, an enzyme involved in inflammation pathways. The results demonstrated that this compound could serve as a potent anti-inflammatory agent due to its improved binding affinity compared to vanillin.

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has shown promising antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth at low concentrations. The minimum inhibitory concentration (MIC) values indicate potent activity against drug-resistant strains, making it a candidate for further development in antimicrobial therapies .

Case Studies

- Study on Synthesis and Characterization : A study conducted on the synthesis of this compound utilized microwave irradiation to improve yields and characterized the product using FTIR, -NMR, and -NMR spectroscopies .

- Molecular Docking Study : Another study performed molecular docking on COX-2 receptors, confirming that structural modifications significantly enhance biological activity compared to the original vanillin structure .

Comparative Data Table

| Property | Vanillin | This compound |

|---|---|---|

| Binding Energy (COX-2) | -4.96 kcal/mol | -8.18 kcal/mol |

| Synthesis Yield (Microwave) | N/A | Up to 89.09% |

| Antimicrobial Activity (MIC) | N/A | Effective against drug-resistant strains |

Q & A

Q. What are the standard synthetic protocols for 4-formyl-2-methoxyphenyl 4-chlorobenzoate, and how is reaction efficiency optimized?

The compound is synthesized via esterification between vanillin (4-formyl-2-methoxyphenol) and 4-chlorobenzoyl chloride. A base catalyst (e.g., pyridine) is critical to deprotonate the phenolic hydroxyl group, enhancing nucleophilicity for acyl substitution. Reaction conditions (solvent, temperature, stoichiometry) must be tightly controlled to minimize side reactions. For example, pyridine acts as both a base and solvent, with yields improved by slow addition of 4-chlorobenzoyl chloride to the vanillin-pyridine mixture under anhydrous conditions . Post-synthesis purification via column chromatography (e.g., n-pentane:EtOAc gradients) is standard .

Q. How is this compound characterized spectroscopically?

- NMR : Key signals include the aldehyde proton at δ ~10.0 ppm (¹H NMR) and the ester carbonyl carbon at δ ~165 ppm (¹³C NMR). Substituents like the methoxy group (δ ~55 ppm) and aromatic chlorines (distinct splitting patterns) aid structural confirmation .

- FT-IR : Ester C=O stretches appear at ~1720–1740 cm⁻¹, while the aldehyde C=O is observed at ~1680–1700 cm⁻¹ . Cross-referencing with computational spectra (e.g., DFT) resolves ambiguities in peak assignments .

Q. What preliminary biological targets have been identified for this compound?

Computational docking studies highlight COX-1 inhibition as a key target. The compound exhibits a binding energy of -7.70 kcal/mol with COX-1 (PDB ID: 1CQE), primarily via hydrophobic interactions with residues like Val349 and Tyr355. Validation via RMSD (<2 Å) confirms docking reliability .

Advanced Research Questions

Q. How do computational docking studies elucidate the interaction of this compound with COX-2?

Molecular docking (AutoDock Tools, UCSF Chimera) reveals competitive binding at the COX-2 active site. The 4-chlorobenzoate moiety interacts with Arg120 and Tyr355 via hydrogen bonding, while the methoxy group stabilizes the complex through van der Waals forces. Binding energies (ΔG ~-8.2 kcal/mol) suggest stronger affinity for COX-2 than COX-1, but in vitro validation is required to confirm selectivity .

Q. What mechanistic insights explain the esterification reaction’s regioselectivity?

The reaction follows nucleophilic acyl substitution , where the phenolic oxygen attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. Pyridine scavenges HCl, shifting equilibrium toward product formation. Density Functional Theory (DFT) calculations show a lower activation energy (~15 kcal/mol) for para-substitution due to reduced steric hindrance compared to ortho pathways .

Q. How does enzymatic degradation by 4-chlorobenzoate dehalogenase (EC 3.8.1.6) impact metabolic stability?

The 4-chlorobenzoate group undergoes hydrolytic dehalogenation to 4-hydroxybenzoate in Pseudomonas species. Enzyme kinetics (kcat ~2.1 s⁻¹, Km ~0.5 mM) suggest moderate metabolic liability. Co-crystallization studies reveal a catalytic triad (Ser/His/Asp) facilitating nucleophilic attack on the chlorine-bearing carbon . Structural analogs with bulkier substituents (e.g., trifluoromethyl) may reduce enzymatic susceptibility.

Q. How do structural modifications of the vanillin scaffold influence bioactivity?

- Aldehyde substitution : Replacing the formyl group with a methyl ester reduces COX-1 binding affinity by ~30%, as shown in analogs from docking studies .

- Chlorine position : Moving the chloro substituent from para to meta on the benzoate ring decreases hydrophobic interactions, lowering binding energy by ~1.5 kcal/mol . Quantitative Structure-Activity Relationship (QSAR) models using Hammett constants (σ) and logP values predict optimal substituents for target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.